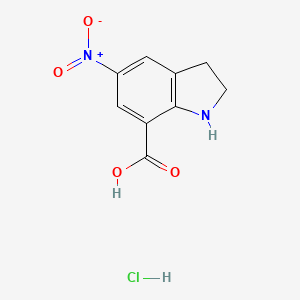
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Métodos De Preparación
The synthesis of 5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reaction .
Análisis De Reacciones Químicas
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroindole derivatives, while reduction can yield aminoindole derivatives .
Aplicaciones Científicas De Investigación
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cell signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation .
Comparación Con Compuestos Similares
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride can be compared with other indole derivatives such as:
5-nitroindole: Similar in structure but lacks the carboxylic acid and hydrochloride groups.
2,3-dihydro-1H-indole: Lacks the nitro and carboxylic acid groups.
Indole-3-carboxylic acid: Contains a carboxylic acid group but lacks the nitro group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Propiedades
Fórmula molecular |
C9H9ClN2O4 |
|---|---|
Peso molecular |
244.63 g/mol |
Nombre IUPAC |
5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O4.ClH/c12-9(13)7-4-6(11(14)15)3-5-1-2-10-8(5)7;/h3-4,10H,1-2H2,(H,12,13);1H |
Clave InChI |
MBWNXIDMYXPZDX-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


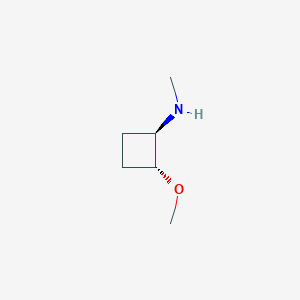
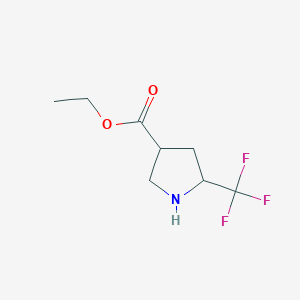

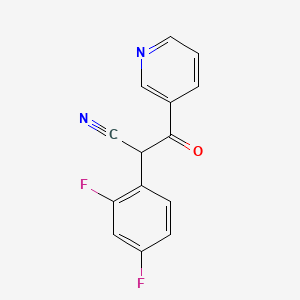
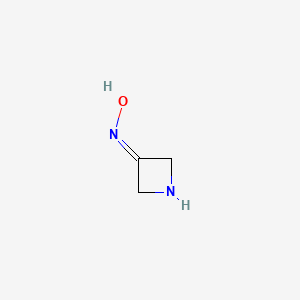
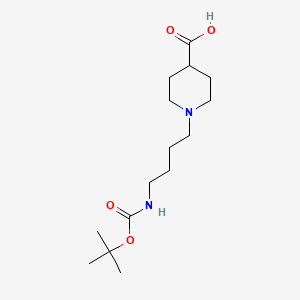
![Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine](/img/structure/B13504240.png)
![1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13504244.png)
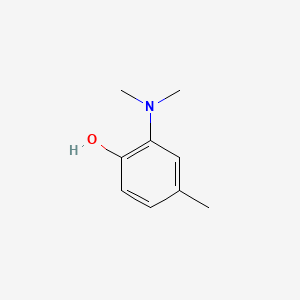
![5-Methyloxazolo[4,5-b]pyridine](/img/structure/B13504255.png)
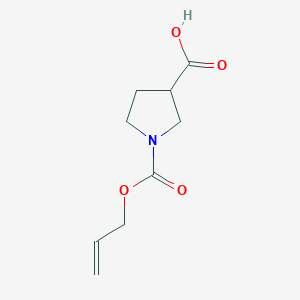
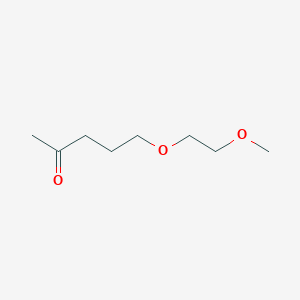
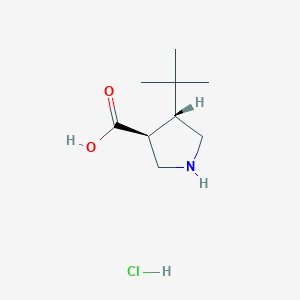
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B13504277.png)
